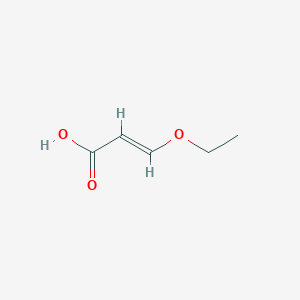

3-Ethoxyacrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364201. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-ethoxyprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMAGJYJMLUEQE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6192-01-4 | |

| Record name | 6192-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3-ethoxyacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Characteristics of 3-Ethoxyacrylic Acid

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, a valuable synthetic intermediate in various fields of chemical research, including the synthesis of pharmaceuticals and polymers.[1] Its utility is derived from the presence of multiple functional groups—a carboxylic acid, an alkene, and an ether—which allow for a diverse range of chemical transformations.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for the development of analytical methods.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 108-111 °C | [1] |

| Boiling Point | 70-140 °C (at 1 Torr) | [3][4] |

| 217.6 °C (at 760 mmHg) | [1] | |

| Density | 1.1100 g/cm³ | [3][4] |

| pKa | 4.86 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3][4] |

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Interpretation |

| ¹H NMR | Confirms the presence of the ethoxy group (-OCH₂CH₃) and the vinyl protons of the α,β-unsaturated system.[1] |

| ¹³C NMR | Shows characteristic peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the ethoxy group.[1] |

| FT-IR | Reveals a strong absorption band for the C=O stretch of the carboxylic acid at approximately 1700 cm⁻¹ and a C-O stretching band around 1250 cm⁻¹.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis of this compound

A common method for the preparation of this compound is through the hydrolysis of its ester, ethyl (E)-3-ethoxyacrylate.[1][4]

General Procedure:

-

Ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol) is dissolved in a 2 M aqueous sodium hydroxide solution (40 mL).[3][4]

-

Upon completion, the mixture is cooled to room temperature.[3][4]

-

The pH is adjusted to 3 with a 4 M aqueous hydrochloric acid solution.[3][4]

-

The organic phase is decolorized with activated carbon and dried over anhydrous sodium sulfate.[3][4]

-

The solution is filtered and concentrated under reduced pressure to yield this compound.[3][4]

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods. Potentiometric titration is a common and accessible technique.

Potentiometric Titration Protocol:

-

A known concentration of this compound is dissolved in deionized water.

-

A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

A pH meter is calibrated and the electrode is immersed in the acid solution.

-

The titrant is added in small, known increments.

-

The pH of the solution is recorded after each addition.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The equivalence point is determined from the inflection point of the curve.

-

The pH at half the volume of the equivalence point corresponds to the pKa of the acid.[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small amount of the solid this compound is placed on the ATR crystal or prepared as a KBr pellet.

-

The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

The characteristic absorption bands for the functional groups (O-H, C=O, C=C, C-O) are identified.

Role as a Synthetic Intermediate

This compound is a versatile building block in organic synthesis.[1] It serves as a precursor for more complex molecules, including nucleoside derivatives with potential antiviral properties and P2Y receptor ligands.[1]

References

An In-depth Technical Guide to the Synthesis of 3-Ethoxyacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Ethoxyacrylic acid, a valuable intermediate in the pharmaceutical and chemical industries. This document details the prevalent synthetic routes, including the hydrolysis of its ethyl ester and various methods for the synthesis of the key precursor, ethyl 3-ethoxyacrylate. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate a thorough understanding of the methodologies.

Introduction

This compound is a versatile organic compound utilized in the synthesis of a variety of more complex molecules. Its structure, featuring a carboxylic acid, an alkene, and an ether functional group, allows for a diverse range of chemical transformations. This guide focuses on the practical synthesis of this compound, with an emphasis on the most common and efficient laboratory-scale preparations.

Primary Synthesis Pathway: Hydrolysis of Ethyl 3-Ethoxyacrylate

The most widely documented and straightforward method for the preparation of this compound is the hydrolysis of its corresponding ester, ethyl 3-ethoxyacrylate.[1] This reaction can be carried out under either acidic or basic conditions, with basic hydrolysis (saponification) being a common approach.

Base-Catalyzed Hydrolysis (Saponification)

The saponification of ethyl (E)-3-ethoxyacrylate using a strong base such as sodium hydroxide is a frequently employed method.[1] The reaction typically proceeds by refluxing the ester with an aqueous solution of the base, followed by acidification to yield the carboxylic acid.

Experimental Protocol:

A general procedure for the base-catalyzed hydrolysis of ethyl (E)-3-ethoxyacrylate is as follows:

-

Ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol) is dissolved in a 2 M aqueous sodium hydroxide solution (40 mL).

-

The reaction mixture is heated to reflux and maintained for 4 hours.

-

After reflux, the mixture is cooled to room temperature.

-

The pH of the solution is adjusted to 3 with a 4 M aqueous hydrochloric acid solution.

-

The product is then extracted with ethyl acetate.

-

The combined organic phases are decolorized with activated carbon and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound.

This process has been reported to yield the product as a brown solid (1.8 g, 44% yield).

Reaction Scheme:

Caption: Base-catalyzed hydrolysis of ethyl 3-ethoxyacrylate.

Synthesis of the Key Precursor: Ethyl 3-Ethoxyacrylate

The synthesis of the starting material, ethyl 3-ethoxyacrylate, is a critical step. Several pathways have been developed, with varying starting materials, reagents, and reaction conditions. The following sections detail the most common methods.

From Trichloroacetyl Chloride and Vinyl Ethyl Ether

A high-yield method for the preparation of ethyl 3-ethoxyacrylate involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by treatment with an organic base and ethanol, and subsequent elimination catalyzed by an acid. This multi-step process is well-documented in patent literature and offers good purity and yields suitable for industrial production.

Experimental Protocol:

The following is a representative procedure from patent CN109438237B:

-

Step 1: Addition

-

To a three-necked flask, add 91g (0.5mol) of trichloroacetyl chloride.

-

Slowly add 54g (0.75mol) of vinyl ethyl ether dropwise over approximately 1.5 hours, maintaining the temperature at 30°C.

-

After the addition is complete, continue the reaction at 30°C for 5 hours.

-

Remove low-boiling byproducts by distillation under reduced pressure at a temperature below 40°C.

-

-

Step 2: Substitution and Elimination

-

To the residue from Step 1, add 66g (0.65mol) of triethylamine and 100g of ethanol.

-

Maintain the reaction at 35°C for 5 hours.

-

Filter the mixture to remove the solid precipitate (triethylamine hydrochloride) and recover the filter cake.

-

Distill the filtrate under reduced pressure at a temperature below 50°C to remove ethanol.

-

-

Step 3: Final Elimination and Purification

-

To the residue from Step 2, add 6.8g (0.05mol) of potassium bisulfate.

-

Heat the mixture to 100°C and introduce a nitrogen stream (300mL/min).

-

Maintain the reaction at this temperature for 5 hours.

-

Finally, purify the product by reduced pressure distillation to obtain ethyl 3-ethoxyacrylate.

-

This method has been reported to produce 62.1g of ethyl 3-ethoxyacrylate, corresponding to a yield of 86.1% with a purity of 98.8%.

Reaction Pathway Diagram:

Caption: Synthesis of ethyl 3-ethoxyacrylate from trichloroacetyl chloride.

From Ethyl Bromoacetate and Triethyl Orthoformate (Reformatsky-type Reaction)

Another established route to ethyl 3-ethoxyacrylate is the reaction of ethyl bromoacetate with triethyl orthoformate, often catalyzed by zinc in a Reformatsky-type reaction. This method involves the formation of an organozinc intermediate which then reacts to form the desired product.

Experimental Protocol Outline:

While a detailed step-by-step protocol is less commonly available in peer-reviewed literature compared to the previous method, the general procedure involves:

-

Activation of zinc powder.

-

Reaction of the activated zinc with ethyl bromoacetate and triethyl orthoformate in a suitable solvent like benzene or THF.

-

The reaction is typically heated to reflux for several hours.

-

Work-up involves quenching the reaction, followed by extraction and purification by distillation.

One source describes the initial formation of ethyl 3,3-diethoxypropionate, which is then heated to induce elimination of ethanol to yield ethyl 3-ethoxyacrylate. A reported procedure involves heating ethyl 3,3-diethoxypropionate at 190-200°C for 2 hours to give a 100% yield of ethyl 3-ethoxyacrylate.

Reaction Scheme:

Caption: Synthesis via a Reformatsky-type reaction and subsequent elimination.

Other Synthesis Routes for Ethyl 3-Ethoxyacrylate

Other notable methods for the synthesis of ethyl 3-ethoxyacrylate include:

-

Addition of ethanol to ethyl propiolate: This reaction can be catalyzed by a base, such as triethylamine.

-

Cracking of ethyl 3,3-diethoxypropionate: This involves the thermal elimination of ethanol from ethyl 3,3-diethoxypropionate, often in the presence of a catalyst.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its precursor, ethyl 3-ethoxyacrylate.

Table 1: Synthesis of this compound via Hydrolysis

| Starting Material | Reagents | Reaction Conditions | Yield | Purity |

| Ethyl (E)-3-ethoxyacrylate | 2 M NaOH (aq), 4 M HCl (aq) | Reflux, 4 hours | 44% | Not specified |

Table 2: Synthesis of Ethyl 3-Ethoxyacrylate

| Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Purity |

| Trichloroacetyl chloride, Vinyl ethyl ether | Triethylamine, Ethanol, Potassium bisulfate | 30-100°C | 80.2 - 86.1% | 98.0 - 98.8% |

| Ethyl bromoacetate, Triethyl orthoformate | Zinc | Reflux | 29.4% (for intermediate) | Not specified |

| Ethyl 3,3-diethoxypropionate | Heat | 190-200°C, 2 hours | 100% | Not specified |

Conclusion

The synthesis of this compound is most practically achieved through the hydrolysis of its ethyl ester. The choice of synthetic route for the precursor, ethyl 3-ethoxyacrylate, depends on factors such as the availability and cost of starting materials, desired scale, and safety considerations. The method starting from trichloroacetyl chloride and vinyl ethyl ether offers high yields and purity, making it suitable for larger-scale production. The Reformatsky-type reaction provides an alternative route, though with potentially lower yields for the initial step. This guide provides the necessary details for researchers and professionals to select and implement the most appropriate synthetic strategy for their needs.

References

Spectroscopic Profile of 3-Ethoxyacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Ethoxyacrylic acid, a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data to facilitate compound identification and characterization. Detailed experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for (E)-3-ethoxyacrylic acid. These predictions are based on computational models and provide expected values for chemical shifts and vibrational frequencies.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 1H | =CH-O |

| ~5.40 | Doublet | 1H | =CH-COOH |

| ~3.95 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |

| ~11.5 (broad) | Singlet | 1H | -COOH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O |

| ~163 | =CH-O |

| ~100 | =CH-COOH |

| ~68 | -O-CH₂- |

| ~14 | -CH₃ |

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1250 | Strong | C-O stretch (Vinyl ether & Carboxylic Acid) |

| ~1040 | Strong | C-O stretch (Ethoxy group) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (solid)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette and filter plug (e.g., glass wool)

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Vortex the mixture until the solid is completely dissolved.

-

Filter the solution through a pipette with a small glass wool plug directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (solid)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections.

-

Label the significant peaks in the spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

3-Ethoxyacrylic Acid: A Versatile Synthetic Intermediate in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

3-Ethoxyacrylic acid, a valuable α,β-unsaturated carboxylic acid, serves as a pivotal intermediate in a wide array of organic syntheses.[1] Its chemical structure, featuring a carboxylic acid, an alkene, and an ether functional group, provides a versatile platform for a diverse range of chemical transformations.[1] This guide offers a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on detailed experimental protocols and data presentation for the discerning scientific audience.

Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in this compound dictates its physical properties and reactivity.[1] A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-3-ethoxyprop-2-enoic acid | [1] |

| CAS Number | 6192-01-4 | [1][2] |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| Melting Point | 108-111 °C | [1][3] |

| Boiling Point | 217.6 °C at 760 mmHg | [1] |

| Density | 1.1 g/cm³ | [1] |

| Appearance | Off-white to light yellow solid | [3][4] |

Spectroscopic analysis provides further insight into the molecular structure of this compound.[1]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Interpretation | Reference |

| ¹H NMR | Confirms the presence of the ethoxy group (-OCH₂CH₃) and the vinyl protons of the α,β-unsaturated system. | [1] |

| ¹³C NMR | Shows characteristic peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the ethoxy group. | [1] |

| FT-IR | Reveals a strong absorption band for the C=O stretch of the carboxylic acid at approximately 1700 cm⁻¹ and a C-O stretching band around 1250 cm⁻¹. | [1] |

Synthesis of this compound and its Precursors

The preparation of this compound and its derivatives can be achieved through several established synthetic pathways.

A primary method for synthesizing this compound is the base-catalyzed hydrolysis (saponification) of its corresponding ester, ethyl (E)-3-ethoxyacrylate.[1][5]

Caption: Hydrolysis of Ethyl (E)-3-ethoxyacrylate.

Experimental Protocol: Hydrolysis of Ethyl (E)-3-ethoxyacrylate [3][4][5]

-

Dissolve ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol) in a 2 M aqueous sodium hydroxide solution (40 mL).

-

Reflux the reaction mixture for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH to 3 using a 4 M aqueous hydrochloric acid solution.

-

Extract the product with ethyl acetate.

-

Decolorize the organic phase with activated carbon.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

This procedure affords this compound as a brown solid (1.8 g, 44% yield).

Ethyl 3-ethoxyacrylate is a crucial starting material for this compound and is synthesized through various methods.[6][7]

Caption: Synthesis from Trichloroacetyl Chloride.

Experimental Protocol: Synthesis of Ethyl 3-Ethoxyacrylate from Trichloroacetyl Chloride [8]

-

Add trichloroacetyl chloride (91g, 0.5mol) to a three-necked flask.

-

Slowly add vinyl ethyl ether (54g, 0.75mol) dropwise over approximately 1.5 hours, maintaining the temperature at 30°C.

-

Keep the reaction at this temperature for 5 hours.

-

Distill off the low-boiling-point byproducts under reduced pressure at a temperature below 40°C.

-

Add triethylamine (66g, 0.65mol) and ethanol (100g) to the reaction mixture and maintain at 35°C for 5 hours.

-

Filter the mixture and recover the filter cake. Distill the ethanol from the filtrate under reduced pressure below 50°C.

-

Add potassium bisulfate (6.8g, 0.05mol) and raise the temperature to 100°C.

-

Introduce nitrogen at a flow rate of 300mL/min and maintain the temperature for 5 hours.

-

Obtain the final product, ethyl 3-ethoxyacrylate (62.1g, 86.1% yield), via reduced pressure distillation.

For further transformations, this compound can be converted to the more reactive 3-ethoxyacryloyl chloride.[1]

Experimental Protocol: Synthesis of 3-Ethoxyacryloyl Chloride [1]

-

Treat ethyl 3,3-diethoxypropionate with sodium hydroxide in water and heat the mixture.

-

After workup, react the resulting intermediate with thionyl chloride to produce 3-ethoxyacryloyl chloride. This process can achieve a high yield.

Applications in Organic Synthesis

The multiple functional groups of this compound make it a versatile building block for constructing more complex molecules, particularly in the pharmaceutical and materials science sectors.[1]

Caption: A Versatile Building Block in Synthesis.

Key applications include:

-

Pharmaceuticals: It is a key starting material for the synthesis of nucleoside derivatives, some of which exhibit antiviral properties.[1] It also plays a role in the preparation of P2Y receptor ligands and is an intermediate in the manufacturing of other pharmaceutical compounds.[1] Its precursor, ethyl (E)-3-ethoxyacrylate, is used in the synthesis of impurities found in Zaleplon, which is important for quality control in the pharmaceutical industry.[9]

-

Heterocyclic Chemistry: The reactivity of its double bond and carboxylic acid group makes it a valuable building block for the construction of various heterocyclic compounds.[1]

-

Polymer Science: this compound and its derivatives are utilized in the synthesis of polymers.[1]

The reactivity of this compound is characterized by its dual electrophilic and nucleophilic nature, allowing it to participate in a variety of reactions including nucleophilic acyl substitutions, oxidations, and reductions.[1] This versatility solidifies its importance as a fundamental intermediate for advanced organic synthesis.

References

- 1. This compound | 6192-01-4 | Benchchem [benchchem.com]

- 2. This compound AldrichCPR | 6192-01-4 [sigmaaldrich.com]

- 3. This compound CAS#: 6192-01-4 [amp.chemicalbook.com]

- 4. This compound | 6192-01-4 [amp.chemicalbook.com]

- 5. This compound | 6192-01-4 [chemicalbook.com]

- 6. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

Navigating the Safe Handling of 3-Ethoxyacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for 3-Ethoxyacrylic acid, a key reagent in various synthetic pathways. The following sections detail its hazard classifications, necessary personal protective equipment, emergency procedures, and proper storage and disposal methods. This document is intended to equip laboratory personnel with the knowledge required to handle this chemical safely and effectively.

GHS Hazard Identification and Classification

This compound (CAS No: 6192-01-4) is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, different suppliers provide conflicting classifications, highlighting the importance of consulting the specific Safety Data Sheet (SDS) provided with the product. The primary observed classifications are summarized below.

| Classification | Hazard Statement | Pictogram | Signal Word | Source |

| Skin Corrosion, Sub-category 1B | H314: Causes severe skin burns and eye damage | Corrosion | Danger | ChemicalBook[1], Fisher Scientific[2] |

| Serious Eye Damage, Category 1 | H314: Causes severe skin burns and eye damage | Corrosion | Danger | ChemicalBook[1], Fisher Scientific[2] |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation | Exclamation Mark | Warning | Sigma-Aldrich |

Precautionary Measures and Personal Protective Equipment (PPE)

Consistent across all safety data sheets is the requirement for stringent precautionary measures to avoid contact. The following table outlines the recommended handling and personal protective equipment.

| Precautionary Statement Code | Prevention | Response | Storage | Disposal |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] | P405: Store locked up.[1] | P501: Dispose of contents/container to an appropriate treatment and disposal facility...[1] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[1][2] | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | ||||

| P310: Immediately call a POISON CENTER or doctor/physician. | ||||

| P363: Wash contaminated clothing before reuse.[1] |

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.

Emergency Procedures and First Aid

Immediate action is critical in the event of exposure to this compound. The following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[2] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. Keep eye wide open while rinsing.[2] |

| Ingestion | IF SWALLOWED: Rinse mouth. DO NOT induce vomiting.[1] Immediate medical attention is required.[2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on data from analogous compounds and computational models. One source notes "Eyes - Rabbit Result: Causes burns," indicating that animal testing has been conducted, but the specific methodology (e.g., Draize test) is not detailed. Researchers should treat the compound as corrosive and handle it with the utmost care, assuming the most stringent hazard classification.

Visualizing Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

References

An In-depth Technical Guide on the Stability and Storage of 3-Ethoxyacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Ethoxyacrylic acid. The information is compiled from publicly available safety data sheets and chemical supplier information to ensure safe handling and maintain the integrity of the compound for research and development purposes.

Chemical Stability

This compound is generally stable under recommended storage conditions.[1] However, it is sensitive to certain environmental factors that can lead to its degradation. Key sensitivities include:

-

Light Sensitivity: The compound is noted to be light-sensitive.[2] Exposure to light, particularly UV light, can potentially initiate polymerization or other degradation reactions.[1]

-

Air and Moisture Sensitivity: Some sources indicate that this compound is sensitive to air and moisture.[2] It is advised to handle the compound under an inert atmosphere.

-

Heat Sensitivity: The substance should be kept away from heat, sparks, open flames, and hot surfaces.[1][3] Elevated temperatures can promote hazardous polymerization.[1]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized in Table 1.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, well-ventilated place.[1][3] The recommended storage temperature is often indicated on the product label. | [1][3] |

| Atmosphere | Store under an inert gas. | |

| Container | Keep containers tightly closed in a dry and well-ventilated place.[1][3][4][5][6] Store in light-resistant containers.[2] | [1][2][3][4][5][6] |

| Light Exposure | Protect from direct sunlight and light.[2][3][5] | [2][3][5] |

| Incompatible Materials | Store away from incompatible materials. While specific incompatibilities for this compound are not detailed, for acrylic acid in general, these include strong oxidizing agents, strong bases, and amines. | [2] |

| Moisture | Keep container dry as the product may absorb humidity.[5] | [5] |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, proper handling procedures and personal protective equipment are crucial. This compound is classified as causing severe skin burns and eye damage.

A general workflow for the safe handling of this compound is outlined in the diagram below.

Degradation Pathways and Experimental Protocols

Similarly, standardized, publicly available experimental protocols for the stability testing of this compound are not available. Researchers would need to develop and validate their own stability-indicating methods, likely using techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound and detect the emergence of any degradation products over time under various stress conditions (e.g., elevated temperature, light exposure, different pH values).

Conclusion

This compound is a stable compound when stored under the recommended conditions of being cool, dry, protected from light, and preferably under an inert atmosphere. Its sensitivity to heat and light are the primary concerns, which can potentially lead to polymerization. Due to its corrosive nature, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory during handling. For quantitative stability assessment, researchers will need to develop specific analytical methods as standardized protocols are not currently available.

References

Commercial Suppliers and Technical Guide for 3-Ethoxyacrylic Acid in Research

For researchers, scientists, and drug development professionals, 3-Ethoxyacrylic acid (CAS No. 6192-01-4) serves as a versatile building block in the synthesis of a variety of bioactive molecules, particularly in the development of antiviral and anticancer therapeutics. Its utility lies in its bifunctional nature, possessing both a carboxylic acid and a vinyl ether moiety, which allows for diverse chemical modifications. This technical guide provides an overview of commercial suppliers, key chemical properties, and its application in the synthesis of nucleoside analogs and as a precursor to P2Y receptor ligands.

Commercial Availability

Several chemical suppliers offer this compound for research purposes. The purity and available quantities may vary, and it is crucial to consult the supplier's certificate of analysis for specific batch details.

| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Sigma-Aldrich | This compound, AldrichCPR | 6192-01-4 | C₅H₈O₃ | 116.12 | Sold as a solid. The buyer is responsible for confirming identity and purity as analytical data is not collected for this specific product.[1] |

| Benchchem | This compound | 6192-01-4 | C₅H₈O₃ | 116.11 | For research use only.[2] |

| Matrix Scientific | This compound | 6192-01-4 | C₅H₈O₃ | 116.12 | - |

| United States Biological | This compound | 6192-01-4 | C₅H₈O₃ | 116.12 | Offered in a highly purified grade.[3] |

| ChemicalBook | This compound | 6192-01-4 | C₅H₈O₃ | 116.12 | Purity of 98% is listed from some suppliers.[4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 6192-01-4 | [1][2][3] |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.12 g/mol | [1][3] |

| Form | Solid | |

| SMILES String | CCO\C=C\C(O)=O | |

| InChI Key | SYMAGJYJMLUEQE-ONEGZZNKSA-N | [2] |

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1] It is associated with the hazard statement H319, causing serious eye irritation.[1] Precautionary measures include washing skin thoroughly after handling and wearing protective gloves, clothing, eye, and face protection.[1][5] In case of eye contact, it is advised to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continuing to rinse.[1][5]

Application in Synthesis

This compound is a valuable intermediate in organic synthesis, particularly for the creation of heterocyclic compounds, which are core structures in many pharmaceuticals.[2]

Synthesis of Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy. This compound can serve as a precursor for the synthesis of the pyrimidine ring, a key component of certain nucleosides. The following experimental workflow outlines a general approach to synthesizing a substituted pyrimidine from this compound, which can then be further elaborated into a nucleoside analog.

References

The Versatile Role of 3-Ethoxyacrylic Acid in the Synthesis of Bioactive Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxyacrylic acid and its ester derivatives, particularly ethyl 3-ethoxyacrylate, have emerged as highly versatile and valuable building blocks in the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of their α,β-unsaturated carbonyl system, coupled with the presence of a good leaving group (the ethoxy group), makes them ideal precursors for constructing various ring systems of significant medicinal and biological importance. This technical guide provides an in-depth exploration of the pivotal role of this compound in the synthesis of key heterocyclic scaffolds, including pyrimidines, quinolones, and pyridones. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the practical application of these methodologies in a research and drug development setting.

Core Synthetic Applications

The unique structural features of this compound and its derivatives allow for their participation in a variety of cyclization and cyclocondensation reactions. The electrophilic β-carbon is susceptible to nucleophilic attack, initiating ring formation, while the ester or carboxylic acid functionality provides a handle for further derivatization or participation in the cyclization process itself.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and a plethora of biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5] this compound and its esters serve as a three-carbon (C-C-C) synthon for the construction of the pyrimidine ring through condensation with N-C-N building blocks like urea, thiourea, or guanidine.

A prominent example is the synthesis of uracil, a key component of RNA.

Reaction Scheme: Synthesis of Uracil

References

- 1. researchgate.net [researchgate.net]

- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2Y receptor - Wikipedia [en.wikipedia.org]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

Methodological & Application

Application Notes and Protocols for the Hydrolysis of Ethyl 3-Ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethoxyacrylate is a valuable intermediate in organic synthesis, frequently utilized in the preparation of a variety of pharmacologically active molecules and functional materials. The hydrolysis of this ester to its corresponding carboxylic acid, 3-ethoxyacrylic acid, is a critical transformation that enables further synthetic modifications. This document provides detailed protocols for the hydrolysis of ethyl 3-ethoxyacrylate under both basic and acidic conditions, along with the relevant chemical mechanisms and comparative data.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the hydrolysis of ethyl 3-ethoxyacrylate. Please note that the yields and reaction times are representative and may vary based on the specific experimental setup and scale.

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Reagents | Ethyl 3-ethoxyacrylate, Sodium Hydroxide (NaOH) | Ethyl 3-ethoxyacrylate, Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), Water |

| Solvent | Ethanol/Water mixture | Water or Aqueous Dioxane |

| Temperature | Reflux (typically 80-100 °C) | Reflux (typically 100 °C) |

| Reaction Time | 2 - 6 hours | 4 - 12 hours |

| Work-up | Acidification (e.g., with HCl), Extraction | Neutralization (e.g., with NaHCO₃), Extraction |

| Typical Yield | > 90% | Variable, generally lower than base-catalyzed |

| Key Considerations | Reaction is essentially irreversible. | Reaction is reversible and requires an excess of water to drive to completion. |

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Ethyl 3-Ethoxyacrylate

This protocol describes a common and efficient method for the hydrolysis of ethyl 3-ethoxyacrylate using sodium hydroxide.[1]

Materials:

-

Ethyl 3-ethoxyacrylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 to 1:1 v/v ratio).

-

Addition of Base: To the stirring solution, add sodium hydroxide (1.1 to 1.5 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain at this temperature for 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate of this compound may form.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis of Ethyl 3-Ethoxyacrylate

This protocol outlines the hydrolysis of ethyl 3-ethoxyacrylate under acidic conditions. This method is an alternative to base-catalyzed hydrolysis.

Materials:

-

Ethyl 3-ethoxyacrylate

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Deionized water

-

Dioxane (optional, to improve solubility)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a large excess of water (and optionally dioxane as a co-solvent) to ethyl 3-ethoxyacrylate (1 equivalent).

-

Addition of Acid: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 10-20 mol%).

-

Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 to 12 hours. Monitor the reaction progress by TLC.

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude this compound.

-

Purification (Optional): The product can be purified by recrystallization or column chromatography as needed.

Visualizations

Experimental Workflow for Base-Catalyzed Hydrolysis

References

Application of 3-Ethoxyacrylic Acid in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxyacrylic acid is an α,β-unsaturated carboxylic acid with the chemical formula C₅H₈O₃.[1] Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and an ethoxy group, makes it a versatile monomer for polymer synthesis.[1] While specific data on the homopolymer of this compound is limited in publicly available literature, its potential applications in polymer chemistry can be inferred from studies on related alkoxy acrylates and the well-established field of poly(acrylic acid) and its derivatives. This document provides an overview of potential applications, inferred properties, and generalized experimental protocols for the polymerization of this compound.

Potential Applications

Based on patent literature for related alkoxy alkyl acrylates and the known applications of poly(acrylic acid)s, polymers incorporating this compound may find utility in the following areas:

-

Elastomers: Copolymers of alkoxy alkyl acrylates with other monomers have been patented for use in acrylate elastomers. These materials exhibit an improved balance of low-temperature flexibility and oil resistance, making them suitable for various automotive and industrial applications. The ethoxy group in this compound could potentially enhance these properties.

-

Cosmetics and Personal Care: Polyacrylic acid esters with long-chain alkoxylated hydrocarbon groups are used as emulsifiers, solubilizers, and thickening agents in cosmetic and personal care products. Polymers derived from this compound may offer similar functionalities, contributing to the texture and stability of creams, lotions, and other formulations.

-

Adhesives and Coatings: The presence of the carboxylic acid group suggests that polymers of this compound could exhibit good adhesion to various substrates. This makes them potential candidates for use in pressure-sensitive adhesives, coatings, and binders.

-

Biomedical Applications: Poly(acrylic acid)s are known for their biocompatibility and are used in drug delivery systems, hydrogels for wound dressing, and as mucoadhesives. The introduction of the ethoxy group might modulate the hydrophilic-lipophilic balance and swelling properties of the resulting polymer, offering tailored characteristics for specific biomedical applications.

Inferred Properties of Poly(this compound)

| Property | Inferred Characteristic |

| Solubility | Expected to be soluble in polar organic solvents. The presence of the ethoxy group might reduce its solubility in water compared to poly(acrylic acid). |

| Thermal Stability | The thermal stability would be influenced by the polymerization conditions and the molecular weight of the polymer. |

| Adhesion | The carboxylic acid groups are expected to promote good adhesion to a variety of polar substrates. |

| Biocompatibility | Likely to exhibit good biocompatibility, similar to other polyacrylates used in biomedical applications. However, specific toxicological studies would be required for confirmation. |

| pH-Responsiveness | The carboxylic acid groups would impart pH-responsive behavior, with the polymer swelling or dissolving at higher pH values. |

Experimental Protocols

The following are generalized experimental protocols for the polymerization of acrylic acid derivatives, which can be adapted for this compound. It is crucial to perform small-scale pilot reactions to optimize the conditions for this specific monomer.

General Protocol for Free Radical Polymerization of this compound

This protocol describes a solution polymerization method, which is a common technique for acrylic monomers.

Materials:

-

This compound (monomer)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), 1,4-dioxane, or toluene)

-

Free radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

-

Inert gas (e.g., nitrogen or argon)

-

Precipitating solvent (e.g., methanol, ethanol, or diethyl ether)

Procedure:

-

Monomer and Initiator Preparation: In a reaction vessel equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve a known amount of this compound in the chosen anhydrous solvent.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Initiator Addition: While maintaining the inert atmosphere, add the free radical initiator to the reaction mixture. The amount of initiator will typically be 0.1-1.0 mol% relative to the monomer.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain it for a specified period (e.g., 4-24 hours) with continuous stirring. The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy.

-

Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred, non-solvent.

-

Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by various techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C bond peak from the monomer and the appearance of the polymer backbone signals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and microstructure.

-

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the glass transition temperature (Tg) and thermal stability of the polymer.

Visualizations

Experimental Workflow for Polymer Synthesis

Caption: General workflow for the synthesis of poly(this compound).

Potential Application Pathways for this compound Based Polymers

Caption: Potential pathways from monomer to diverse polymer applications.

References

Application Notes and Protocols for the Synthesis of Nucleoside Derivatives from 3-Ethoxyacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of nucleoside derivatives, specifically focusing on the pathway from 3-ethoxyacrylic acid to a uridine derivative. The synthesis is presented in three main stages: the formation of the pyrimidine base (uracil), the glycosylation of the base with a protected ribose sugar, and the final deprotection to yield the nucleoside.

Introduction

Nucleoside analogues are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The pyrimidine nucleoside, uridine, and its derivatives are of particular interest due to their roles in various biological processes. Uridine metabolism is crucial for the synthesis of nucleic acids and plays a significant role in cellular signaling and energy metabolism. For instance, uridine can modulate the MAPK and NF-κB signaling pathways, which are involved in inflammation and oxidative stress responses. This synthetic route provides a fundamental framework for accessing a variety of pyrimidine nucleoside derivatives for further investigation and drug discovery.

Overall Synthetic Scheme

The synthesis of the target nucleoside derivative from this compound follows a three-step sequence:

-

Step 1: Synthesis of Uracil. Cyclocondensation of a this compound derivative (ethyl 3-ethoxyacrylate) with urea in the presence of a strong base to form the pyrimidine ring of uracil.

-

Step 2: Glycosylation (Vorbrüggen Reaction). Coupling of the synthesized uracil with a protected ribose sugar (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) to form the protected nucleoside.

-

Step 3: Deprotection. Removal of the benzoyl protecting groups from the sugar moiety to yield the final nucleoside derivative.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of Uracil (Step 1)

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| Ethyl 3-ethoxyacrylate | 144.17 | 0.1 | 14.42 g | Starting Material |

| Urea | 60.06 | 0.2 | 12.01 g | Reagent |

| Sodium Ethoxide | 68.05 | 0.12 | 8.17 g | Base |

| Toluene | - | - | 50 mL | Solvent |

| Acetic Acid (40% aq.) | - | - | As needed | Neutralization |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield | |

| Uracil | 112.09 | 11.21 g | ~85-95% |

Table 2: Summary of Reagents and Expected Yields for Vorbrüggen Glycosylation (Step 2)

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| Uracil | 112.09 | 0.05 | 5.60 g | Starting Material |

| Hexamethyldisilazane (HMDS) | 161.4 | 0.1 | 16.14 g | Silylating Agent |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 504.48 | 0.05 | 25.22 g | Glycosyl Donor |

| Acetonitrile | - | - | 100 mL | Solvent |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | 0.06 | 13.34 g | Lewis Acid |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield | |

| 2',3',5'-Tri-O-benzoyluridine | 548.52 | 27.43 g | ~70-85% |

Table 3: Summary of Reagents and Expected Yields for Deprotection (Step 3)

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| 2',3',5'-Tri-O-benzoyluridine | 548.52 | 0.04 | 21.94 g | Starting Material |

| Methanol | - | - | 200 mL | Solvent |

| Sodium Methoxide (25% in Methanol) | 54.02 | catalytic | ~2 mL | Catalyst |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield | |

| Uridine | 244.20 | 9.77 g | >90% |

Experimental Protocols

Step 1: Synthesis of Uracil from Ethyl 3-Ethoxyacrylate

This protocol is adapted from analogous procedures for the synthesis of pyrimidines from β-alkoxyacrylic esters.

Materials:

-

Ethyl 3-ethoxyacrylate

-

Urea

-

Sodium ethoxide

-

Toluene, anhydrous

-

Acetic acid, 40% aqueous solution

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene (50 mL) and urea (12.01 g, 0.2 mol).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium ethoxide (8.17 g, 0.12 mol) to the suspension.

-

While stirring, add ethyl 3-ethoxyacrylate (14.42 g, 0.1 mol) dropwise to the reaction mixture.

-

After the addition is complete, raise the temperature to 100 °C and reflux the mixture for 2 hours.

-

After the reflux period, evaporate the toluene under reduced pressure.

-

To the resulting residue, add a 40% aqueous solution of acetic acid to neutralize the mixture. This will cause the product to precipitate.

-

Filter the white solid, wash with cold water, and dry under vacuum to obtain uracil.

Step 2: Vorbrüggen Glycosylation for the Synthesis of 2',3',5'-Tri-O-benzoyluridine

This protocol outlines the silylation of uracil followed by coupling with a protected ribose.

Materials:

-

Uracil (from Step 1)

-

Hexamethyldisilazane (HMDS)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Acetonitrile, anhydrous

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Round-bottom flask with magnetic stirrer and nitrogen atmosphere setup

Procedure:

-

In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend uracil (5.60 g, 0.05 mol) in hexamethyldisilazane (16.14 g, 0.1 mol).

-

Heat the mixture to reflux until the solution becomes clear, indicating the formation of silylated uracil.

-

Remove the excess HMDS under reduced pressure.

-

To the residue, add anhydrous acetonitrile (100 mL) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (25.22 g, 0.05 mol).

-

Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (13.34 g, 0.06 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 2',3',5'-tri-O-benzoyluridine.

Step 3: Deprotection of 2',3',5'-Tri-O-benzoyluridine to Uridine

This protocol describes the removal of the benzoyl protecting groups.

Materials:

-

2',3',5'-Tri-O-benzoyluridine (from Step 2)

-

Methanol, anhydrous

-

Sodium methoxide (25% solution in methanol)

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Dissolve 2',3',5'-tri-O-benzoyluridine (21.94 g, 0.04 mol) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask.

-

Add a catalytic amount of sodium methoxide solution (~2 mL) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within a few hours), neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H+ resin) until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude uridine.

-

The crude product can be purified by recrystallization from ethanol to yield pure uridine.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of a uridine derivative.

Uridine's Role in a Simplified Signaling Pathway

Caption: Simplified diagram of uridine derivatives inhibiting pro-inflammatory pathways.

Application Notes and Protocols for Characterizing 3-Ethoxyacrylic Acid Purity

Introduction

3-Ethoxyacrylic acid (CAS No. 6192-01-4) is an α,β-unsaturated carboxylic acid that serves as a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its chemical structure, containing a carboxylic acid, an alkene, and an ether functional group, makes it a versatile building block. The purity of this compound is critical for its intended applications, as impurities can affect reaction yields, product quality, and safety. These application notes provide detailed protocols for the characterization of this compound purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and acid-base titration.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary technique for assessing the purity of this compound and identifying potential impurities. A reversed-phase method is generally suitable for separating the polar analyte from non-polar and closely related impurities.

1.1. Experimental Protocol

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the mobile phase diluent (e.g., a 50:50 mixture of water and acetonitrile) to obtain a concentration of about 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions: A typical reversed-phase HPLC method for analyzing acrylic acid and its derivatives can be adapted for this compound.

| Parameter | Value |

| Column | ZORBAX SB-AQ (or equivalent C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-15 min: 20% to 60% B15-20 min: 60% B20-22 min: 60% to 20% B22-30 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

1.2. Data Presentation

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (mg/kg) | Limit of Quantitation (LOQ) (mg/kg) |

| This compound | ~ 8-10 | 0.03 - 0.08 | 0.1 - 0.3 |

| Ethyl 3-ethoxyacrylate | Higher than analyte | ~ 0.05 | ~ 0.15 |

| Ethyl 3-ethoxypropionate | Higher than analyte | ~ 0.05 | ~ 0.15 |

Note: Retention times are estimates and should be confirmed with standards. LOD and LOQ are typical values for acrylate analysis and may vary.[2]

1.3. Experimental Workflow

Caption: HPLC analysis workflow for this compound purity.

Gas Chromatography (GC) for Volatile Impurities and Purity Assay

GC is well-suited for the analysis of volatile and semi-volatile impurities in this compound. Due to the carboxylic acid group, derivatization may be necessary to improve peak shape and prevent column adsorption, although analysis on a suitable polar and acidic column can also be performed directly.

2.1. Experimental Protocol

Sample Preparation (Direct Injection):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone) at a concentration of approximately 10 mg/mL.

-

Further dilute the stock solution to a final concentration of about 1 mg/mL for injection.

Chromatographic Conditions: A polar, acid-deactivated column is recommended for the analysis of free carboxylic acids.

| Parameter | Value |

| Column | HP-INNOWax (or equivalent PEG column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 270 °C |

| Oven Program | Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 220 °C (hold 5 min) |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

2.2. Data Presentation

Purity is determined by area percent, and quantification of specific impurities can be achieved using external or internal standards.

| Analyte | Expected Elution Order | Limit of Detection (LOD) (ppm) | Limit of Quantitation (LOQ) (ppm) |

| Ethyl 3-ethoxyacrylate | Before analyte | ~ 5 | ~ 15 |

| Ethyl 3-ethoxypropionate | Before analyte | ~ 5 | ~ 15 |

| This compound | After impurities | ~ 10 | ~ 30 |

Note: Elution order is based on expected volatility. LOD and LOQ are estimates.

2.3. Experimental Workflow

Caption: GC-FID analysis workflow for this compound purity.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. An internal standard with a known purity is used for quantification.

3.1. Experimental Protocol

Sample Preparation:

-

Accurately weigh about 10 mg of this compound into an NMR tube.

-

Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.

-

Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard (e.g., 30 seconds) to ensure full relaxation of all protons.

-

Number of Scans: 16 or higher for good signal-to-noise ratio.

3.2. Data Presentation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight (this compound = 116.12 g/mol )

-

m = mass

-

P = Purity of the standard

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

-

-OCH₂CH₃: ~1.3 ppm (triplet, 3H), ~4.0 ppm (quartet, 2H)

-

=CH-C=O: ~5.8 ppm (doublet, 1H)

-

EtO-CH=: ~7.6 ppm (doublet, 1H)

-

-COOH: ~11-12 ppm (broad singlet, 1H)

3.3. Logical Relationship for qNMR Calculation

Caption: Logical flow for absolute purity calculation by qNMR.

Acid-Base Titration for Assay

This method determines the total acidity of the sample and is a simple and cost-effective way to measure the purity of this compound, assuming the impurities are not acidic.

4.1. Experimental Protocol

Reagents:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Phenolphthalein indicator solution.

-

Deionized water.

Procedure:

-

Accurately weigh approximately 200-300 mg of this compound into a 250 mL Erlenmeyer flask.

-

Add about 50 mL of deionized water and swirl to dissolve the sample. Gentle warming may be required.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the solution with standardized 0.1 M NaOH from a burette until a faint, permanent pink color is observed.

-

Record the volume of NaOH used.

-

Perform a blank titration using the same procedure without the sample and subtract the blank volume from the sample titration volume.

4.2. Data Presentation

The purity is calculated using the following formula:

Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 10)

Where:

-

V_NaOH = Volume of NaOH used in mL (corrected for blank)

-

M_NaOH = Molarity of NaOH solution

-

MW_acid = Molecular weight of this compound (116.12 g/mol )

-

m_sample = Mass of the sample in mg

| Parameter | Expected Value |

| Titrant Volume (for 250 mg sample) | ~ 21.5 mL of 0.1 M NaOH |

| Typical Purity Range | > 98% |

4.3. Experimental Workflow

Caption: Workflow for purity determination by acid-base titration.

References

The Role of 3-Ethoxyacrylic Acid in the Synthesis of Novel Antiviral Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 3-ethoxyacrylic acid and its derivatives as versatile building blocks in the synthesis of heterocyclic compounds with potential antiviral activity. The focus is on the synthesis of pyrimidine and pyrimido[4,5-d]pyrimidine scaffolds, which have demonstrated efficacy against a range of viruses.

Application Notes

This compound and its esters, such as ethyl 3-ethoxyacrylate, are valuable C3 synthons in medicinal chemistry for the construction of various heterocyclic systems. Their bifunctional nature, possessing both an electrophilic acrylate moiety and a reactive enol ether, allows for facile cyclocondensation reactions with a variety of nucleophiles to form substituted heterocycles. This reactivity is particularly useful in the synthesis of pyrimidine-based nucleoside analogs and other fused heterocyclic systems that are privileged structures in antiviral drug discovery.[1][2][3]

The primary application of these reagents lies in their reaction with amidines, ureas, thioureas, and guanidines to form the core pyrimidine ring. This strategy is a cornerstone in the synthesis of compounds that can act as inhibitors of viral replication and transcription.[4][5] While direct use of this compound is possible, its ethyl ester, ethyl 3-ethoxyacrylate, is more commonly employed due to its stability and ease of handling.[6]

A key advantage of using this compound derivatives is the ability to introduce diverse substituents onto the resulting heterocyclic scaffold, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity. For instance, the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines has yielded compounds with significant activity against human coronavirus 229E (HCoV-229E).[7]

Experimental Protocols

The following protocols are based on established synthetic methodologies for pyrimidine and pyrimido[4,5-d]pyrimidine synthesis, adapted to illustrate the utility of this compound derivatives.

Protocol 1: Synthesis of a Substituted Pyrimidine via Cyclocondensation

This protocol outlines the general synthesis of a 4-amino-2-substituted-pyrimidine-5-carbonitrile, a key intermediate for more complex antiviral compounds, using a reagent structurally related to this compound derivatives.

Materials:

-

2-(ethoxymethylene)malononitrile

-

S-methylisothiourea sulfate

-

Triethylamine (TEA)

-

Ethanol

-

Meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Procedure:

-

Formation of the Pyrimidine Core (Compound 3):

-

To a solution of S-methylisothiourea sulfate (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

-

Add 2-(ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-amino-2-(methylthio)pyrimidine-5-carbonitrile.

-

-

Oxidation of the Thioether (Compound 4):

-

Dissolve the product from the previous step (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C and add m-CPBA (1.1 eq) portion-wise.

-

Stir the reaction at room temperature for 2 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield 4-amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile.

-

Protocol 2: Synthesis of a 4,7-Disubstituted Pyrimido[4,5-d]pyrimidine

This protocol describes the synthesis of a fused pyrimidine system with demonstrated antiviral activity, starting from the intermediate prepared in Protocol 1.

Materials:

-

4-amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile (from Protocol 1)

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Various substituted amines (e.g., cyclopropylamine, aminoindane)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Formation of the Pyrimido[4,5-d]pyrimidine Core:

-